molecular formula C12H17NO3S B7849440 (4-Piperidin-1-ylsulfonylphenyl)methanol

(4-Piperidin-1-ylsulfonylphenyl)methanol

Cat. No.: B7849440
M. Wt: 255.34 g/mol
InChI Key: DCEMRJQHZXYHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Piperidin-1-ylsulfonylphenyl)methanol (CAS 80213-13-4) is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.33 g/mol . It belongs to the benzenesulfonamide class of compounds, which have been the earliest developed class of synthetic antibacterial medications and have proven effective against a variety of pathogens . This substance serves as a valuable building block in medicinal chemistry, particularly in the design and synthesis of novel hybrid molecules for antimicrobial research . Recent scientific literature highlights that researchers are actively hybridizing substituted benzenesulfonamide rings with other heterocyclic molecules to create more effective formulations against multiple microbes . The piperidine sulfonamide moiety is a recognized pharmacophore in drug discovery, also appearing in research related to targeted protein degradation and the development of first-in-class inhibitors for oncology targets . As a reagent, this compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans. Researchers should handle this compound using appropriate safety precautions.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c14-10-11-4-6-12(7-5-11)17(15,16)13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMRJQHZXYHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12H18N2O2S
Molecular Weight: 254.35 g/mol
CAS Number: 205259-71-8

The compound features a piperidine ring attached to a sulfonyl group and a phenolic structure, which contributes to its unique reactivity and biological interactions. Its ability to act as both a nucleophile and electrophile makes it versatile for various synthetic applications.

Medicinal Chemistry

(4-Piperidin-1-ylsulfonylphenyl)methanol is primarily researched for its potential as an enzyme inhibitor . It has shown promise in targeting key enzymes involved in various metabolic pathways, particularly:

  • Dihydrofolate Reductase (DHFR): This enzyme is crucial for nucleotide synthesis, making it a target for cancer therapies. The compound's interaction with DHFR can disrupt DNA replication, providing a mechanism for antitumor activity.

Pharmacology

The compound has been studied for its effects on cellular signaling pathways:

  • Cellular Metabolism: Research indicates that it can alter gene expression related to metabolic processes, potentially influencing conditions such as obesity and diabetes.

Biochemical Studies

In biochemical assays, this compound serves as a valuable tool for studying:

  • Protease Inhibition: Its structural properties allow it to interact with proteases, providing insights into enzyme regulation and function.

Case Study 1: Inhibition of DHFR

In laboratory settings, studies demonstrated that this compound effectively inhibits DHFR activity in vitro. This inhibition resulted in reduced proliferation of cancer cell lines, indicating potential therapeutic benefits against tumors reliant on rapid DNA synthesis.

Case Study 2: Effects on Cellular Metabolism

A study published in the Journal of Medicinal Chemistry explored the compound's impact on metabolic pathways in adipocytes. The results showed that treatment with the compound led to altered glucose uptake and lipid metabolism, suggesting potential applications in managing metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs from the provided evidence, highlighting structural and functional differences:

Compound Core Structure Functional Groups/Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(4-Piperidin-1-ylsulfonylphenyl)methanol Piperidine-sulfonyl-phenyl-methanol -SO₂- linker, -CH₂OH ~255.3 (estimated) Hypothesized: Moderate polarity, H-bond donor N/A
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Piperidine-methanone-phenyl -CO- linker, 4-methylphenyl, 4-methylpiperidin 231.3 Tuned electronic properties for nonlinear optics; methyl groups enhance lipophilicity
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Piperidine-ethanone-fluorophenyl -CO- linker, 4-fluorophenyl 221.3 Lab research use; fluorophenyl enhances electron-withdrawing effects
[1-(4-Methylbenzyl)piperidin-3-yl]methanol Piperidin-3-yl-methanol-benzyl -CH₂OH, 4-methylbenzyl 219.3 Potential pharmacological scaffold; benzyl group increases steric bulk

Functional Group Analysis

  • Sulfonyl vs. Carbonyl Linkers: The sulfonyl (-SO₂-) group in the target compound is more polar and electron-withdrawing than the carbonyl (-CO-) groups in analogs like methanones or ethanones. This may enhance solubility in polar solvents and influence binding to biological targets (e.g., sulfonamide-like interactions) .
  • Alcohol vs. Ketone Termini: The hydroxymethyl group (-CH₂OH) in the target compound provides hydrogen-bonding capability, contrasting with the ketone-terminated analogs. This could improve aqueous solubility but reduce membrane permeability compared to lipophilic methanones .

Electronic and Steric Effects

  • Substituent Impact: The 4-methylpiperidinyl group in methanone analogs (e.g., [(4-methylphenyl)(4-methylpiperidin-1-yl)methanone]) introduces steric hindrance and electron-donating effects, whereas the target compound’s sulfonyl group creates a stronger electron-deficient aromatic system .
  • Fluorine vs.

Research Implications

While direct data on this compound are sparse, its structural analogs suggest:

  • Pharmacological Potential: The combination of sulfonyl and alcohol groups could mimic sulfonamide drugs (e.g., protease inhibitors) or serve as a kinase-targeting scaffold .
  • Material Science Applications: Sulfonyl groups may enhance nonlinear optical properties, as seen in methanone analogs tuned for electronic applications .

Notes

Safety and Handling : Piperidine derivatives often require precautions (e.g., ventilation, PPE), particularly with reactive sulfonyl or fluorinated groups .

Synthetic Challenges : Introducing sulfonyl groups may demand specialized reagents (e.g., sulfonyl chlorides) and anhydrous conditions .

Preparation Methods

Sulfonylation of Aromatic Amines

The foundational step in synthesizing (4-Piperidin-1-ylsulfonylphenyl)methanol involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine. This sulfonylation step typically proceeds in anhydrous dichloromethane or ethyl acetate at 0–25°C, with triethylamine as a base to neutralize HCl byproducts. The nitro group in the resulting intermediate, 4-(piperidin-1-ylsulfonyl)nitrobenzene, is subsequently reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric sodium dithionite (Na₂S₂O₄).

Critical Parameters:

  • Temperature Control : Exothermic reactions during sulfonylation necessitate cooling to prevent side reactions.

  • Solvent Selection : Polar aprotic solvents enhance reaction rates but require careful drying to avoid hydrolysis of the sulfonyl chloride.

Reduction of Nitro to Amine Followed by Hydroxylation

Post-sulfonylation, the nitro group is reduced to an amine. Sodium borohydride in tetrahydrofuran (THF) or ethanol is employed for subsequent reduction of the aryl amine to the corresponding alcohol, this compound. Alternatively, BF₃·OEt₂-mediated reductions enhance regioselectivity, particularly in complex matrices.

Example Protocol:

  • Dissolve 4-(piperidin-1-ylsulfonyl)nitrobenzene (10 mmol) in ethanol.

  • Add NaBH₄ (40 mmol) portionwise at 0°C.

  • Stir for 12 hours at 25°C, followed by quenching with aqueous HCl.

  • Extract with ethyl acetate and concentrate under vacuum.

Industrial Production Methods

Continuous Flow Reactor Optimization

Large-scale synthesis adopts continuous flow systems to improve mixing and heat transfer. For instance, a patent describing paroxetine intermediates highlights the use of tubular reactors for the sulfonylation step, achieving 85% yield with a residence time of 15 minutes. Molecular sieves (3 Å) are integrated into the reaction stream to adsorb water, preventing sulfonyl chloride hydrolysis.

Catalytic Asymmetric Synthesis

Chiral catalysts such as (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (TBDMS-diphenylprolinol) enable enantioselective formation of piperidine intermediates. In one workflow, this catalyst induced >99% enantiomeric excess (ee) during the cyclization of acrylaldehyde derivatives, a step translatable to this compound synthesis.

Industrial Batch Process:

StepConditionsYieldPurity
SulfonylationEthyl acetate, 25°C, 2 h92%98% (HPLC)
ReductionNaBH₄/BF₃·OEt₂, −10°C78%95% ee
CrystallizationEthanol/water (3:1), −20°C89% recovery99.5% (HPLC)

Purification and Crystallization Techniques

Solvent-Based Recrystallization

The compound is purified via recrystallization from ethanol/water mixtures, yielding needle-like crystals with >99.5% chemical purity. Alternative solvent systems include dichloromethane/methanol (1:1), which enhances solubility of sulfonamide byproducts for selective precipitation.

Chromatographic Methods

Preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 70:30) resolves residual piperidine and nitro intermediates. This step is critical for pharmaceutical-grade material, reducing genotoxic impurities to <0.1%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.65 (s, 2H, CH₂OH), 3.10–3.05 (m, 4H, piperidine-H), 1.55–1.45 (m, 6H, piperidine-H).

  • HPLC : Retention time = 6.2 min (Zorbax SB-C18, 250 × 4.6 mm, 5 μm), purity 99.8%.

X-ray Crystallography

Single-crystal X-ray analysis confirms the sulfonyl-piperidine moiety adopts a chair conformation, with the hydroxymethyl group equatorial to minimize steric strain .

Q & A

Basic: What are the common synthetic routes for (4-Piperidin-1-ylsulfonylphenyl)methanol, and what factors influence reaction efficiency?

Answer:
The synthesis typically involves sulfonylation of piperidine derivatives followed by functionalization of the phenylmethanol group. For example:

  • Step 1: Sulfonylation of piperidine using 4-chlorosulfonylbenzaldehyde under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl intermediate.
  • Step 2: Reduction of the aldehyde group to methanol using NaBH₄ or LiAlH₄. Reaction efficiency depends on solvent polarity, temperature (optimized at 0–25°C), and stoichiometric control to avoid over-reduction .
  • Key factors: Excess sulfonating agents may lead to di-sulfonylated byproducts, while moisture-sensitive reductants require anhydrous conditions.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the structure via characteristic shifts:
    • Piperidine protons: δ 1.5–2.5 ppm (multiplet).
    • Sulfonyl group: deshielding of adjacent aromatic protons (δ 7.8–8.2 ppm).
    • Methanol -OH: δ 1.5–2.0 ppm (exchange with D₂O) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., C-SO₂ bond length ~1.76 Å) .
  • HPLC: Purity assessment using C18 columns with methanol/water (70:30) mobile phase; retention time ~8.2 min .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) to predict nucleophilic/electrophilic sites. Sulfonyl groups exhibit high electron-withdrawing capacity, directing reactivity at the phenylmethanol moiety .
  • Molecular Docking: Screens for binding affinity with enzymes like cytochrome P450 (CYP3A4). The sulfonyl group may form hydrogen bonds with Arg105 and His307 residues, suggesting metabolic stability .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Answer:

  • Standardized Assays: Use CLSI/MICE guidelines for antimicrobial testing. Variations in MIC values may arise from solvent choice (DMSO vs. aqueous buffers) or bacterial strain specificity .
  • Metabolite Interference: LC-MS/MS can detect degradation products (e.g., sulfonic acid derivatives) that may nullify activity .
  • Comparative Studies: Replicate experiments under identical conditions (pH, temperature) and include positive controls (e.g., ciprofloxacin) .

Advanced: What strategies improve stereoselective synthesis of chiral derivatives of this compound?

Answer:

  • Chiral Catalysts: Use Sharpless asymmetric dihydroxylation or Jacobsen epoxidation to introduce chirality. For example, (R)-BINOL-derived catalysts achieve >90% enantiomeric excess (ee) in hydroxylation steps .
  • Kinetic Resolution: Lipase-mediated acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer, enabling separation .

Basic: What are the environmental and safety considerations for handling this compound?

Answer:

  • Toxicity: Acute toxicity (LD₅₀ > 500 mg/kg in rats) necessitates PPE (gloves, goggles).
  • Waste Management: Neutralize sulfonic acid byproducts with CaCO₃ before disposal .
  • Biodegradation: Aerobic degradation studies show 60% mineralization in 28 days via soil microbiota .

Advanced: What future research directions are promising for this compound?

Answer:

  • Biocatalysis: Engineer Pseudomonas fluorescens esterases for enantioselective synthesis under mild conditions .
  • Photodynamic Therapy: Explore sulfonyl-methanol conjugates as photosensitizers via ROS generation assays .
  • In Silico ADMET: Predict pharmacokinetics using QSAR models (e.g., VolSurf+ software) to optimize bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.